2-(4-Iodophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their significant applications in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
The primary target of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a common mutation in various types of cancer, and inhibiting this target can potentially lead to anticancer effects .
Mode of Action
This compound interacts with its target, KRAS G12C, through a covalent bond . This interaction results in the inhibition of KRAS G12C, which can lead to anticancer effects .
Biochemical Pathways
It is known that the compound inhibits kras g12c, which plays a crucial role in cell proliferation and survival . Therefore, the inhibition of this target can potentially affect various downstream pathways related to cell growth and survival.
Pharmacokinetics
The compound’s potential as a covalent inhibitor suggests that it may have good bioavailability .
Result of Action
The inhibition of KRAS G12C by this compound can lead to anticancer effects . In particular, the compound has been found to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-iodobenzaldehyde under acidic conditions, followed by cyclization. This process can be catalyzed by various agents, including transition metals and iodine .
Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants or photocatalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Iodophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the iodophenyl substitution.
Imidazo[1,2-a]pyrimidine: A similar heterocyclic structure with a pyrimidine ring instead of a pyridine ring.
Naphtho[1,2-a]imidazo[1,2-a]pyridine: A fused bicyclic compound with additional aromatic rings.
Uniqueness: 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the 4-iodophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and its potential as a pharmacologically active molecule .
Properties
IUPAC Name |
2-(4-iodophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUIIVQPNYNNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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